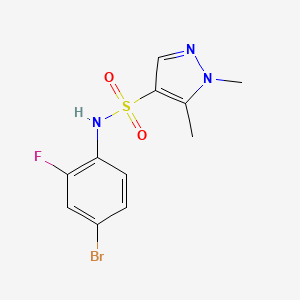
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide, also known as BPP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of pyrrolidine carboxamides and has been shown to possess unique biological properties that make it a promising candidate for various medical applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of ion channels and receptors involved in neuronal signaling, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity, suggesting that it has antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide is its relatively simple synthesis, which makes it an attractive target for chemical synthesis. This compound is also stable and can be stored for long periods, making it easy to work with in the laboratory. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide involves the reaction of 2-benzylpyridine-3-carboxylic acid with pyrazole and pyrrolidine in the presence of a coupling reagent such as EDCI or HATU. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be done in a few steps, making it an attractive target for chemical synthesis.
Aplicaciones Científicas De Investigación
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-8-4-12-24(18)15-16-6-2-1-3-7-16)23-17-9-10-19(21-14-17)25-13-5-11-22-25/h1-3,5-7,9-11,13-14,18H,4,8,12,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEGTQLJBOUHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
![4-(1H-benzimidazol-2-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7532299.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

